4-Chlorotoluene
Overview
Description
4-Chlorotoluene, also known as 1-chloro-4-methylbenzene, is an organic compound with the molecular formula C₇H₇Cl. It is a colorless liquid with a characteristic odor and is practically insoluble in water. This compound is one of the three isomers of chlorotoluene, where the chlorine atom is positioned at the para (4) position relative to the methyl group on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: In the laboratory, 4-chlorotoluene can be synthesized from 4-aminotoluene (4-toluidine) through a diazotization reaction followed by treatment with cuprous chloride. The process involves converting the amino group to a diazonium salt, which is then replaced by a chlorine atom .
Industrial Production Methods: Industrially, this compound is produced by the direct chlorination of toluene. This method involves the reaction of toluene with chlorine gas under controlled conditions. The resulting mixture contains both 2-chlorotoluene and this compound, which are then separated by distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction Reactions: The chlorine atom can be reduced to form toluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- 4-Chlorobenzaldehyde
- 4-Chlorobenzoic Acid
- Toluene
Scientific Research Applications
4-Chlorotoluene is used in various scientific research applications, including:
- Chemistry: It serves as an intermediate in the synthesis of other organic compounds, such as dyes, pharmaceuticals, and agrochemicals.
- Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
- Medicine: It is a precursor in the synthesis of certain pharmaceuticals.
- Industry: It is used in the production of herbicides, insecticides, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-chlorotoluene involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
- 2-Chlorotoluene (1-chloro-2-methylbenzene)
- 3-Chlorotoluene (1-chloro-3-methylbenzene)
- Benzyl Chloride (α-chlorotoluene)
Comparison:
- 2-Chlorotoluene and 3-Chlorotoluene: These isomers differ in the position of the chlorine atom on the benzene ring. While 4-chlorotoluene has the chlorine atom at the para position, 2-chlorotoluene and 3-chlorotoluene have it at the ortho and meta positions, respectively. This positional difference affects their chemical reactivity and physical properties.
- Benzyl Chloride: Unlike this compound, benzyl chloride has the chlorine atom attached to the methyl group rather than the benzene ring. This structural difference significantly alters its reactivity and applications .
This compound’s unique position of the chlorine atom makes it particularly useful in specific chemical syntheses and industrial applications, distinguishing it from its isomers and other related compounds.
Properties
IUPAC Name |
1-chloro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDACUSDTOMAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
Record name | 4-CHLOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID8024814 | |
Record name | 4-Chlorotoluene | |
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Molecular Weight |
126.58 g/mol | |
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Physical Description |
Colorless liquid; [Hawley] Colorless liquid; mp = 7-9 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 4-Chlorotoluene | |
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Boiling Point |
162.4 °C, 162 °C | |
Record name | 4-CHLOROTOLUENE | |
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Flash Point |
49 °C, 140 °F, open cup | |
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Solubility |
SOL IN ALCOHOL, BENZENE, SOL IN ACETIC ACID, >10% in ethyl ether, >10% in ethanol, For more Solubility (Complete) data for 4-CHLOROTOLUENE (9 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.01 | |
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Density |
1.0697 @ 20 °C/4 °C, Relative density (water = 1): 1.07 | |
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Vapor Density |
4.37 (Air= 1), Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
2.69 [mmHg], 2.79 mm Hg at 20 °C, from experimentally derived coefficients, Vapor pressure, kPa at 20 °C: 0.35 | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-43-4 | |
Record name | 4-Chlorotoluene | |
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Record name | Benzene, 1-chloro-4-methyl- | |
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Melting Point |
7.5 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: The molecular formula of 4-chlorotoluene is C7H7Cl, and its molecular weight is 126.585 g/mol.
ANone: Several spectroscopic techniques have been employed to characterize this compound. These include:
ANone: this compound exhibits solubility in a range of organic solvents, including:
A: this compound frequently serves as a model substrate in studies investigating the efficiency of palladium catalysts for Suzuki-Miyaura cross-coupling reactions. [, , , , ] Its reactivity with phenylboronic acid, typically in the presence of a base and a palladium catalyst, provides insights into the catalyst's activity and the reaction mechanism. [, , , , ]
A: The position of the chlorine atom significantly influences the biodegradability of chlorotoluene isomers. [] Studies on Achromobacter sp. KW1 strain revealed that the ortho and para positions of the chlorine atom in chlorotoluenes lead to a greater increase in cell surface hydrophobicity and a decrease in inner membrane permeability compared to the meta position. [] This suggests that the chlorine position impacts bacterial interaction with chlorotoluenes and influences their biodegradation. []
ANone: DFT calculations have been extensively used to elucidate reaction mechanisms involving this compound, particularly in the context of:
- Precatalyst activation: DFT studies have helped determine the activation pathway of palladium precatalysts in Suzuki-Miyaura cross-coupling reactions using this compound as a substrate. [, ] These calculations provide valuable insights into the factors influencing catalyst activity and reaction efficiency. [, ]
- Understanding benzylic hydrogen abstraction: DFT calculations, specifically the MNDO approximation, have been used to investigate the activation energies involved in the abstraction of benzylic hydrogen from this compound by chlorine and bromine atoms. [] These calculations shed light on the mechanism of radical abstraction reactions and the role of electron transfer. []
A: Yes, studies have demonstrated the anaerobic biodegradation of this compound under methanogenic conditions. [] Research using soil slurry microcosms revealed that a mixture of chlorinated toluenes, including this compound, was reductively dechlorinated, ultimately yielding toluene as a major product. [] This highlights the potential for the bioremediation of environments contaminated with this compound under anaerobic conditions. []
A: this compound is considered a toxic compound with potential negative impacts on human health and the environment. [] Its presence in groundwater poses a significant risk, and remediation strategies like in-situ chemical oxidation (ISCO) have been investigated for its removal. [] The release of this compound into the environment should be minimized, and responsible waste management practices are crucial. []
ANone: Various analytical techniques have been utilized to quantify this compound in different matrices. These include:
- Gas Chromatography/Mass Spectrometry (GC/MS): This widely used technique is effective in identifying and quantifying this compound in complex mixtures, like wastewater samples. []
- High-performance liquid chromatography (HPLC): HPLC, coupled with fluorescence detection, has been successfully applied to determine this compound levels in water samples following liquid-liquid-liquid microextraction (LLLME). []
A: A bioassay conducted by the National Cancer Institute showed that 5-chloro-o-toluidine, a compound structurally similar to this compound, induced hemangiosarcomas and hepatocellular carcinomas in both male and female B6C3F1 mice. [] While this data pertains to 5-chloro-o-toluidine, it highlights the potential carcinogenic risks associated with aromatic amines like this compound. []
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